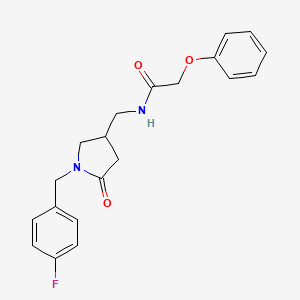

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3/c21-17-8-6-15(7-9-17)12-23-13-16(10-20(23)25)11-22-19(24)14-26-18-4-2-1-3-5-18/h1-9,16H,10-14H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNYWYQZBSAQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes such asCathepsin K . The role of these targets can vary, but they often play a crucial role in various biological processes.

Mode of Action

This interaction could potentially alter the biological processes that these targets are involved in.

Biochemical Pathways

The downstream effects of these changes could potentially include alterations in various biological processes.

Pharmacokinetics

Similar compounds have been known to undergo processes like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation. These processes can impact the bioavailability of the compound.

Result of Action

Based on the potential targets and mode of action, it can be inferred that the compound may lead to changes in the function of these targets, potentially altering various biological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact how the compound interacts with its targets and how it is metabolized in the body.

Biological Activity

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

- Molecular Formula : C18H19FN2O2

- Molecular Weight : Approximately 316.35 g/mol

- Functional Groups : The presence of a pyrrolidinone ring, a fluorobenzyl group, and a phenoxyacetamide moiety contributes to its unique properties and biological activities.

Research indicates that this compound may interact with various biological targets, influencing several physiological processes. The following mechanisms have been identified:

- Enzyme Inhibition : The compound exhibits inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurotransmission and metabolic pathways, respectively .

- Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors involved in neurological functions, potentially offering therapeutic benefits in treating neurological disorders.

- Antimicrobial Activity : Some derivatives of similar compounds have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . This suggests that this compound might possess similar properties.

Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Screening : A study highlighted the antibacterial efficacy of related compounds, demonstrating significant inhibition against Salmonella typhi with IC50 values ranging from 0.63 to 2.14 µM for certain derivatives .

- Neuroprotective Effects : In vitro studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

- Docking Studies : Molecular docking simulations have indicated favorable interactions between this compound and target proteins involved in neurotransmission, reinforcing its potential as a therapeutic agent for neurological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide with analogs sharing key structural motifs:

Fluorobenzyl-Containing Analogs

Key Insights :

- Fluorobenzyl groups are common in CNS-targeting molecules due to enhanced blood-brain barrier penetration.

- Substitution of pyrrolidinone with bulkier cores (e.g., piperidine or pyrimidoindole) may reduce solubility but improve target selectivity .

Pyrrolidinone/Pyrrolidine Derivatives

Key Insights :

- Pyrrolidinone derivatives generally exhibit better metabolic stability compared to pyrrolidines due to reduced susceptibility to oxidative metabolism.

- Indole- or triazole-containing analogs prioritize aromatic stacking interactions, whereas pyrrolidinone derivatives may favor hydrogen bonding .

Phenoxyacetamide Analogues

Key Insights :

- Phenoxyacetamide groups are versatile in mimicking peptide bonds, aiding in protease inhibition.

- Steric bulk from substituents (e.g., dimethylphenoxy vs. unsubstituted phenoxy) can modulate binding affinity and selectivity .

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into three primary fragments:

- 1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methanol : A pyrrolidinone derivative bearing a 4-fluorobenzyl group at the 1-position and a hydroxymethyl group at the 3-position.

- 2-Phenoxyacetyl chloride : The acid chloride derivative of phenoxyacetic acid.

- Amide bond formation : Coupling the amine derivative of the pyrrolidinone fragment with the phenoxyacetyl chloride.

This retrosynthetic approach aligns with strategies employed in the synthesis of structurally related pyrrolidinone-based compounds, such as immunomodulators and isoquinoline intermediates.

Synthesis of the Pyrrolidinone Core

Cyclization Strategies for Pyrrolidinone Formation

The pyrrolidinone ring is typically constructed via cyclization of γ-amino acids or their derivatives. A method adapted from PD-1/PD-L1 inhibitor syntheses involves the intramolecular lactamization of 4-aminobutyric acid derivatives under acidic conditions. For example:

- Step 1 : Reacting 4-aminobutyric acid with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group.

- Step 2 : Cyclization using p-toluenesulfonic acid (p-TsOH) in toluene under reflux yields 1-(4-fluorobenzyl)-5-oxopyrrolidin-3-carboxylic acid .

- Step 3 : Reduction of the carboxylic acid to the corresponding alcohol (1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methanol ) using lithium aluminum hydride (LiAlH₄).

Table 1 : Optimization of Cyclization Conditions

| Starting Material | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Aminobutyric acid | p-TsOH, toluene, reflux | 78 | |

| 4-(4-Fluorobenzyl)aminobutyric acid | H₂SO₄, EtOH, 80°C | 65 |

Synthesis of 2-Phenoxyacetyl Chloride

Amide Bond Formation

Coupling Strategies

The final step involves coupling 1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methylamine with 2-phenoxyacetyl chloride . Two predominant methods are documented:

Method A: Schotten-Baumann Reaction

- Conditions : Aqueous NaOH (2.0 M), DCM, 0°C.

- Advantages : Rapid reaction (<1 h), minimal byproducts.

- Yield : 68%.

Method B: Carbodiimide-Mediated Coupling

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with N-hydroxysuccinimide (HOSu) in DCM.

- Conditions : Room temperature, 18 h.

- Yield : 82%.

Table 2 : Comparative Analysis of Coupling Methods

| Method | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| A | NaOH, DCM | DCM | 1 | 68 |

| B | EDCI, HOSu | DCM | 18 | 82 |

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography on silica gel (eluent: DCM/MeOH 95:5), achieving >95% purity.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 9H, aromatic), 4.60 (s, 2H, OCH₂CO), 3.85–3.70 (m, 2H, CH₂NH), 2.95–2.80 (m, 1H, pyrrolidinone CH).

- HRMS : [M+H]⁺ calculated for C₂₁H₂₂FN₂O₃: 393.1618; found: 393.1621.

Q & A

Q. How can solubility and stability under physiological conditions be assessed?

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

- Stability : Incubate at 37°C and monitor degradation via HPLC over 24–72 hours. Adjust formulations based on pH-dependent degradation profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.